molecular formula C12H13ClO B6588257 2-(4-chlorophenyl)cyclohexan-1-one CAS No. 25115-73-5

2-(4-chlorophenyl)cyclohexan-1-one

Cat. No. B6588257
CAS RN: 25115-73-5
M. Wt: 208.7
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to yield a hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the final product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-chlorophenyl)cyclohexan-1-one” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-chlorophenyl)cyclohexan-1-one involves the Friedel-Crafts acylation of cyclohexanone with 4-chlorobenzoyl chloride, followed by reduction of the resulting ketone using sodium borohydride.", "Starting Materials": [ "Cyclohexanone", "4-chlorobenzoyl chloride", "AlCl3", "NaBH4", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzoyl chloride (1.1 equiv) in dry diethyl ether and cool the solution to 0°C.", "Step 2: Slowly add AlCl3 (1.1 equiv) to the solution with stirring, maintaining the temperature at 0°C.", "Step 3: Add cyclohexanone (1 equiv) to the reaction mixture dropwise over 30 minutes, while maintaining the temperature at 0°C.", "Step 4: Stir the reaction mixture at 0°C for an additional 2 hours.", "Step 5: Quench the reaction by slowly adding ice-cold water to the mixture with stirring.", "Step 6: Extract the organic layer with diethyl ether and wash the combined organic layers with water.", "Step 7: Dry the organic layer over anhydrous Na2SO4 and filter the solution.", "Step 8: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 9: Dissolve the crude product in methanol and add NaBH4 (1.5 equiv) to the solution with stirring.", "Step 10: Stir the reaction mixture at room temperature for 2 hours.", "Step 11: Quench the reaction by slowly adding ice-cold water to the mixture with stirring.", "Step 12: Extract the organic layer with diethyl ether and wash the combined organic layers with water.", "Step 13: Dry the organic layer over anhydrous Na2SO4 and filter the solution.", "Step 14: Concentrate the filtrate under reduced pressure to obtain the pure product." ] }

CAS RN

25115-73-5

Molecular Formula

C12H13ClO

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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